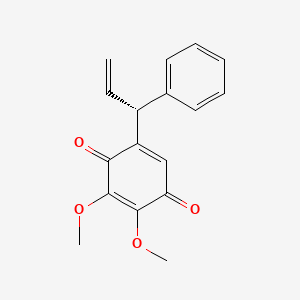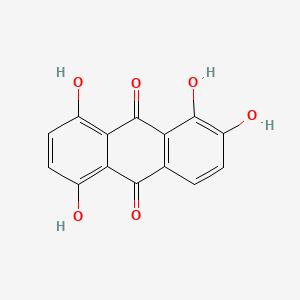
3,4-Dimethoxydalbergione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-3,4-Dimethoxydalbergione is an organic compound known for its unique chemical structure and properties It is a derivative of dalbergione, a naturally occurring compound found in certain species of the Dalbergia genus
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-3,4-Dimethoxydalbergione typically involves the methoxylation of the parent compound, dalbergione. This process can be achieved through various synthetic routes, including:
Methoxylation Reaction: Using methanol and a suitable catalyst under controlled temperature and pressure conditions.
Oxidative Coupling:
Industrial Production Methods: Industrial production of ®-3,4-Dimethoxydalbergione often involves large-scale methoxylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: ®-3,4-Dimethoxydalbergione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in various chemical processes.
Reduction: Reduction reactions can convert ®-3,4-Dimethoxydalbergione into its corresponding alcohols.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles in the presence of catalysts.
Major Products:
Quinones: Formed through oxidation.
Alcohols: Resulting from reduction.
Substituted Derivatives: Produced via substitution reactions.
Scientific Research Applications
®-3,4-Dimethoxydalbergione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ®-3,4-Dimethoxydalbergione involves its interaction with specific molecular targets and pathways. The compound can modulate various biochemical processes, including:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Signal Transduction: Affecting signaling pathways that regulate cellular functions.
Gene Expression: Modulating the expression of genes related to its biological activities.
Comparison with Similar Compounds
3,4-Dimethoxybenzaldehyde: Shares the methoxy groups but differs in the aldehyde functional group.
3,4-Dimethoxycinnamic Acid: Contains a similar aromatic structure with methoxy groups but has a carboxylic acid functional group.
3,4-Dimethoxyphenethylamine: Similar aromatic structure with methoxy groups but features an amine functional group.
Uniqueness: ®-3,4-Dimethoxydalbergione is unique due to its specific arrangement of methoxy groups and its chiral center, which imparts distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
3755-64-4 |
|---|---|
Molecular Formula |
C17H16O4 |
Molecular Weight |
284.31 g/mol |
IUPAC Name |
2,3-dimethoxy-5-[(1R)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C17H16O4/c1-4-12(11-8-6-5-7-9-11)13-10-14(18)16(20-2)17(21-3)15(13)19/h4-10,12H,1H2,2-3H3/t12-/m1/s1 |
InChI Key |
LJEJBLOFFDLRIH-GFCCVEGCSA-N |
SMILES |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Isomeric SMILES |
COC1=C(C(=O)C(=CC1=O)[C@H](C=C)C2=CC=CC=C2)OC |
Canonical SMILES |
COC1=C(C(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2)OC |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
SC1475; SC 1475; SC-1475 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















